![molecular formula C14H16N4O3 B1394524 4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole CAS No. 1325303-54-5](/img/structure/B1394524.png)
4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole
Overview
Description
4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole, also known as 4-AMEMO, is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile and highly reactive molecule that can be used in many organic syntheses. It is also a useful tool in the study of biochemical and physiological processes, as well as in the development of new drug candidates.
Scientific Research Applications
Corrosion Inhibition
4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole and related compounds have been studied for their potential as corrosion inhibitors. Research indicates these compounds significantly reduce the corrosion rate of mild steel, particularly in hydrochloric acid environments. The inhibition efficiency increases with the concentration of the inhibitor, suggesting an adsorption-based mechanism on the metal surface. These inhibitors are categorized as mixed-type with a cathodic predominance effect (Rahmani et al., 2018).
Synthesis and Photophysical Studies
Studies have also focused on the synthesis and photophysical properties of oxazole derivatives. One such study synthesized a series of oxazole derivatives and investigated their UV-visible absorption spectra, fluorescence emission, and dipole moment changes. These findings are crucial for understanding the electronic properties of these compounds and their potential applications in materials science and photophysics (Zhang et al., 2013).
Antimicrobial Activities
Oxazole derivatives have been synthesized and screened for their antimicrobial activities. Some compounds in this category, including those related to 4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole, have exhibited moderate to good activities against various test microorganisms, indicating their potential in pharmaceutical applications (Bektaş et al., 2007).
Application in Organic Syntheses
In the field of organic chemistry, oxazole derivatives are used as key intermediates in complex syntheses. For example, they have been utilized in the total synthesis of natural products like siphonazoles, showcasing their versatility and importance in constructing complex molecular architectures (Zhang et al., 2009).
Dyeing Polyester and Nylon Fabrics
Oxazole derivatives have found application in the textile industry as well. For instance, they have been used as components in azo dyes for dyeing polyester and nylon fabrics, contributing to the development of novel colorants with specific fastness properties (Metwally et al., 2013).
Photochemical Studies
The photochemistry of oxazole derivatives is another area of interest. Studies have focused on understanding the behavior of these compounds under light irradiation, which is vital for applications in photochemical reactions and material sciences (Lopes et al., 2011).
properties
IUPAC Name |
4-(azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-4-20-12-6-5-10(7-13(12)19-3)14-17-11(8-16-18-15)9(2)21-14/h5-7H,4,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGVUFFKZHSJKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CN=[N+]=[N-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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